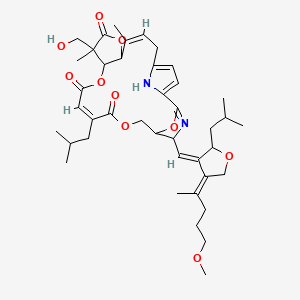

Leupyrrin B1

Description

Structure

2D Structure

Properties

Molecular Formula |

C41H56N2O10 |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

(7E,16E)-12-(hydroxymethyl)-22-[(Z)-[(4Z)-4-(5-methoxypentan-2-ylidene)-2-(2-methylpropyl)oxolan-3-ylidene]methyl]-8,12-dimethyl-17-(2-methylpropyl)-10,14,19,24-tetraoxa-23,25-diazatetracyclo[19.2.1.12,5.09,13]pentacosa-1(23),2,4,7,16-pentaene-11,15,18-trione |

InChI |

InChI=1S/C41H56N2O10/c1-23(2)16-27-18-35(45)52-37-36(53-40(47)41(37,7)22-44)26(6)11-12-28-13-14-31(42-28)38-43-32(34(51-38)21-50-39(27)46)19-29-30(25(5)10-9-15-48-8)20-49-33(29)17-24(3)4/h11,13-14,18-19,23-24,32-34,36-37,42,44H,9-10,12,15-17,20-22H2,1-8H3/b26-11+,27-18+,29-19-,30-25+ |

InChI Key |

LVCBUCRONSGDKJ-IZQVJZSSSA-N |

Isomeric SMILES |

C/C/1=C\CC2=CC=C(N2)C3=NC(C(O3)COC(=O)/C(=C/C(=O)OC4C1OC(=O)C4(C)CO)/CC(C)C)/C=C/5\C(OC\C5=C(\C)/CCCOC)CC(C)C |

Canonical SMILES |

CC1=CCC2=CC=C(N2)C3=NC(C(O3)COC(=O)C(=CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)C=C5C(OCC5=C(C)CCCOC)CC(C)C |

Synonyms |

leupyrrin B1 |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Leupyrrin B1

Elucidation of Leupyrrin Biosynthesis in Sorangium cellulosum Strains (e.g., So ce690)

The investigation into the biosynthesis of leupyrrins in Sorangium cellulosum strain So ce690 has revealed a complex enzymatic machinery. psu.edu The genetic blueprint for leupyrrin assembly is encoded within a dedicated biosynthetic gene cluster (BGC), which has been identified and sequenced (GenBank accession number HM639990). psu.edu This gene cluster spans approximately 65 kbp and has an average G+C content of 71%. psu.edu

A significant finding is that the leupyrrin BGC appears to have a 'split' organization. nih.govpsu.edu This means that a substantial portion of the genes essential for the complete biosynthesis of the molecule are located outside of the core gene cluster, a characteristic that is increasingly observed in myxobacteria. nih.govpsu.edu This scattered arrangement complicates the full elucidation of the biosynthetic pathway. psu.edu Analysis of the gene cluster in So ce690 has allowed for the assignment of gene products to many of the proposed biosynthetic steps, although it has also prompted the revision of some initial hypotheses. nih.govpsu.edu

Leupyrrin B1 is a hybrid natural product, meaning its carbon skeleton is assembled by the combined action of two different types of megaenzyme complexes: polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). psu.edubeilstein-journals.org These enzymatic "assembly lines" are modular in nature, with each module responsible for the incorporation and modification of a specific building block. uni-saarland.denih.gov

The leupyrrin biosynthetic machinery is a classic example of a hybrid PKS-NRPS system, where PKS modules add two-carbon units from acyl-CoA precursors and NRPS modules incorporate amino acids. psu.edunih.govbiorxiv.org The gene cluster contains genes encoding both PKS and NRPS modules, which work in a coordinated fashion to construct the final molecule. psu.edu The interface between the PKS and NRPS portions of the assembly line is critical for the transfer of the growing intermediate chain between the two systems. nih.govbiorxiv.org

| Gene | Predicted Protein | Putative Function |

|---|---|---|

| leuA | Leu1 | Hybrid NRPS-PKS |

| leuB | Leu2 | Polyketide Synthase (PKS) |

| leuC | Leu3 | Polyketide Synthase (PKS) |

| leuD | Leu4 | Polyketide Synthase (PKS) |

| leu5 | Leu5 | Adenylation (A) domain, likely activates L-proline |

| leu6 | Leu6 | Dehydrogenase |

| leu7 | Leu7 | Carrier Protein (CP) |

| leu8 | Leu8 | Dehydrogenase |

| leu10 | Leu10 | Crotonyl-CoA-carboxylase/reductase (CCR) |

| leu14 | Leu14 | O-methyltransferase |

Previous feeding studies and genetic analysis have revealed that the novel structure of leupyrrin is derived from the assembly of four distinct types of biosynthetic precursors. nih.govpsu.eduacs.org This diverse origin underscores the complexity of the metabolic pathways converging to create the final molecule. uni-saarland.de

A portion of the leupyrrin molecule is synthesized by NRPS machinery. psu.edu This segment originates from amino acid precursors. uni-saarland.de Specifically, it incorporates an oxazoline (B21484) ring, which is hypothesized to be derived from the amino acid threonine through cyclization. psu.edu The NRPS modules select the specific amino acid (e.g., L-proline for the starter unit), activate it, and catalyze the formation of peptide bonds to elongate the chain. psu.eduuni-saarland.de The pyrrole (B145914) carboxylic acid that serves as the starter unit for the entire biosynthesis is itself formed from L-proline in a series of reactions catalyzed by the gene products Leu5, Leu6, and Leu7. psu.edu

Significant portions of the leupyrrin backbone are constructed by PKS modules. psu.edubeilstein-journals.org These modules use simple carboxylic acid units, such as malonyl-CoA and its derivatives (e.g., methylmalonyl-CoA), as building blocks. ntnu.nonih.gov The PKS assembly line catalyzes sequential Claisen-type condensations, adding two-carbon or three-carbon units at a time to the growing polyketide chain. nih.gov The degree of reduction of the β-keto group after each condensation is controlled by a specific combination of catalytic domains (ketoreductase, dehydratase, enoylreductase) within each PKS module, leading to the structural diversity seen in the final product. ntnu.nonih.gov

Leupyrrin biosynthesis uniquely incorporates an isoprenoid-derived unit. nih.govpsu.eduuni-saarland.de Isoprenoids are a large class of molecules built from five-carbon isoprene (B109036) units. In the case of leupyrrins, feeding studies indicated the involvement of this pathway. psu.edu The precursor for this unit is likely derived from the degradation of branched-chain amino acids, such as leucine, which yields isovaleryl-CoA, a common starter unit for both fatty acid and secondary metabolite biosynthesis. researchgate.net

Incorporation of Distinct Biosynthetic Precursors

Genetic Analysis of the Leupyrrin Biosynthetic Gene Cluster (BGC)

The biosynthesis of the leupyrrin family of natural products, including this compound, is orchestrated by a large and intricate polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. psu.eduacs.org

Core Gene Cluster Identification and Characterization

The core biosynthetic gene cluster (BGC) for leupyrrins was identified in Sorangium cellulosum strain So ce690. psu.edu Initial identification efforts targeted the gene sequence for a heterocyclization (HC) domain, a key enzymatic function required for the formation of the oxazoline ring from a threonine precursor, a known structural component of the leupyrrins. psu.edu Using degenerate primers designed to amplify HC domain sequences, researchers were able to isolate a homologous DNA fragment from the genome of So ce690. psu.edu

Subsequent sequencing and 'cosmid walking'—a method for sequencing adjacent genomic regions—revealed a contiguous DNA sequence of approximately 65 kilobase pairs (kbp). psu.edu This region exhibits a high GC-content of 71% and houses the central PKS/NRPS genes responsible for the assembly of the leupyrrin backbone. psu.edu The complete nucleotide sequence for the leupyrrin gene cluster has been deposited in GenBank under the accession number HM639990. psu.edu The cluster is also cataloged in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database as BGC0000380. biorxiv.org

Investigation of "Split" Gene Organization

A significant finding from the analysis of the leupyrrin BGC is its "split" organization. psu.edu Genetic analysis strongly suggests that a considerable number of genes associated with leupyrrin biosynthesis are located outside the boundaries of the core 65 kbp cluster. psu.edu This arrangement, where necessary biosynthetic genes are not co-localized, is an increasingly recognized characteristic of myxobacterial secondary metabolite pathways. psu.edu

Functional Assignment of Biosynthetic Enzymes

Analysis of the open reading frames (ORFs) within the leupyrrin BGC, based on sequence homology using BLAST, has allowed for the putative assignment of functions to many of the encoded enzymes. psu.edu The cluster is a hybrid system containing both Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) genes. psu.edubiorxiv.org Key enzymes involved in the formation of the starter unit and the initial peptide elongation have been identified and, in some cases, characterized biochemically. psu.edu

Below is a table summarizing the proposed functions of several key genes in the leupyrrin cluster.

| Gene | Proposed Function | Description |

| leuA | NRPS/PKS Hybrid | A large multienzyme containing NRPS and PKS modules. The NRPS module incorporates threonine and contains the heterocyclization (HC) domain responsible for oxazoline ring formation. psu.edu |

| leu5 | Adenylation (A) domain | A standalone enzyme that specifically recognizes and activates L-proline, the precursor to the pyrrole starter unit. psu.eduuni-saarland.de |

| leu6 | Dehydrogenase | An FAD-dependent enzyme that catalyzes the four-electron oxidation of proline, tethered to a carrier protein, to form the pyrrole ring. psu.edu |

| leu7 | Carrier Protein (CP) | A standalone carrier protein that binds the activated L-proline for subsequent modification by Leu6. psu.edu |

| leu8 | Dehydrogenase | A putative dehydrogenase that may be involved in a desaturation step during polyketide chain extension. psu.edu |

| leu15 | Rieske iron-sulfur protein | Proposed to catalyze a desaturation step in the pathway. psu.edu |

| leu22 | Unknown | Inactivation of this gene led to the production of C22-deshydroxy leupyrrin analogues, suggesting its product is involved in a hydroxylation step. psu.edu |

Mechanistic Insights into Key Biosynthetic Transformations

The unique structure of this compound features distinct chemical moieties, including a pyrrole carboxylic acid and an oxazoline ring. The enzymatic mechanisms for the formation of these key structural components have been investigated, providing a deeper understanding of the biosynthetic process.

Enzymatic Formation of the Pyrrole Carboxylic Starter Unit

The leupyrrin biosynthetic assembly line is initiated with an unusual starter unit: pyrrole-2-carboxylic acid. uni-saarland.de This moiety is derived from the amino acid L-proline through a series of enzymatic reactions that have been reconstituted in vitro. psu.edu This transformation is accomplished by a functional unit of three discrete enzymes encoded by genes located within the BGC: leu5, leu6, and leu7. psu.eduuni-saarland.de

The proposed mechanism proceeds as follows:

Activation: The adenylation (A) domain enzyme, Leu5, specifically recognizes and activates L-proline by reacting it with ATP to form L-prolyl-AMP. uni-saarland.de

Tethering: The activated L-prolyl group is then transferred to the phosphopantetheinyl arm of the standalone carrier protein (CP), Leu7, forming a thioester-linked L-prolyl-S-Leu7 intermediate. psu.edu

Oxidation: The FAD-dependent dehydrogenase, Leu6, then catalyzes two successive desaturation steps (a four-electron oxidation) of the proline ring, converting the tethered L-prolyl intermediate into the final pyrrolyl-2-carboxyl-S-Leu7 product. psu.eduuni-saarland.de

This fully formed starter unit is then transferred to the first module of the main NRPS/PKS assembly line for subsequent elongation. uni-saarland.de

Oxazoline Ring Formation via Threonine Cyclization

A defining feature of the nonribosomal peptide portion of leupyrrin is an oxazoline ring. psu.edu Biosynthetic precedent suggested this five-membered heterocycle arises from the amino acid threonine. psu.edu This transformation is catalyzed by NRPS enzymes, where a specific domain first catalyzes the condensation of the upstream amino acid with threonine and then facilitates an intramolecular cyclodehydration. uni-saarland.de

In the leupyrrin BGC, analysis revealed that only the large hybrid enzyme LeuA contains an NRPS module with the requisite heterocyclization (HC) domain to perform this reaction. psu.edu The HC domain, which is typically integrated within a larger condensation (C) domain, is responsible for catalyzing the nucleophilic attack of the threonine side-chain hydroxyl group onto the preceding carbonyl carbon, followed by dehydration to yield the oxazoline ring structure within the growing peptide chain. psu.eduuni-saarland.de The successful use of primers targeting this HC domain was, in fact, the key to the initial discovery of the entire gene cluster. psu.edu

Macrodiolide Ring Closure Mechanisms

The defining structural feature of this compound is its unusual, nonsymmetrical 18-membered macrodiolide core. nih.gov This ring is formed by the cyclization of a linear precursor assembled by the PKS/NRPS machinery. In many PKS and NRPS pathways, the final step of releasing the fully assembled chain from the enzymatic complex and catalyzing its cyclization is performed by a terminal Thioesterase (TE) domain. uni-saarland.de

Analysis of the leupyrrin biosynthetic gene cluster in Sorangium cellulosum So ce690 has identified a gene, leuE (protein ID ADZ25015.1), that encodes a putative thioesterase. secondarymetabolites.orguni-saarland.de This enzyme is the prime candidate for catalyzing the macrodiolide ring closure. The proposed mechanism involves the TE domain hydrolyzing the thioester bond that tethers the completed linear leupyrrin precursor to the final carrier protein domain of the assembly line. This is followed by an intramolecular esterification reaction, resulting in the formation of the large lactone ring characteristic of the leupyrrin scaffold. While this mechanism is strongly supported by bioinformatics and precedent from other natural product biosyntheses, direct in vitro reconstitution of the macrocyclization step for leupyrrin has not been reported. uni-saarland.de

Experimental Methodologies in Biosynthesis Research

The elucidation of the leupyrrin biosynthetic pathway has been advanced through a combination of genetic and biochemical techniques designed to probe enzyme function and identify metabolic products.

Targeted gene inactivation has been a cornerstone in assigning function to genes within the leupyrrin cluster. psu.edu Researchers have used insertional mutagenesis to disable specific genes in S. cellulosum and observe the effect on leupyrrin production.

Key findings from these experiments include:

Inactivation of leu5 : The leu5 gene encodes a protein containing an adenylation (A) domain responsible for recognizing and activating L-proline, a key building block. psu.edu Insertional mutagenesis of leu5 resulted in the complete abolition of leupyrrin production, confirming its essential role in initiating the NRPS portion of the assembly line. psu.edu

Inactivation of a Heterocyclization (HC) Domain : An HC domain, hypothesized to be responsible for forming the oxazoline ring from a threonine precursor, was targeted. psu.edu Strains with an inactivated HC-encoding gene were generated and found to be uniformly deficient in producing leupyrrins, as determined by bioassay and HPLC-MS analysis. psu.edu

These gene knockout studies provide direct evidence linking specific genes to essential steps in the biosynthetic pathway. uni-saarland.de

To gain a more detailed understanding of specific biochemical transformations, researchers have isolated biosynthetic enzymes and reconstituted their activity in vitro (in a test tube). psu.edu A notable success in the study of leupyrrin biosynthesis was the complete in vitro reconstitution of the pathway for its starter unit, pyrrole-2-carboxylic acid. psu.edunih.gov

This multi-step enzymatic process was confirmed to involve three key proteins encoded by the gene cluster:

Leu5 (A-domain) : Activates L-proline as L-prolyl-AMP.

Leu7 (Carrier Protein) : The activated proline is loaded onto this carrier protein.

Leu6 (Dehydrogenase) : The tethered L-prolyl-S-CP intermediate is oxidized in two successive steps to form the final pyrrole carboxylic acid starter unit. psu.edu

This experiment provided definitive proof of the function of these three enzymes and elucidated the precise origin of the pyrrole moiety in the leupyrrin structure. psu.edu

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for analyzing the complex mixture of metabolites produced by microbial cultures. nih.gov In leupyrrin research, this technique has been applied to:

Confirm loss of production : Following gene inactivation experiments, culture extracts from mutant strains were analyzed by HPLC-MS to confirm the absence of leupyrrin peaks that were present in the wild-type strain. psu.eduuni-saarland.de

Identify novel compounds : HR-MS is crucial for the detection and preliminary characterization of new molecules. nih.gov In the context of biosynthetic engineering, it was used to identify the novel deshydroxy leupyrrin analogues produced by the leu22 mutant, based on their mass-to-charge ratio, which differed from the known leupyrrins by the mass of an oxygen atom. psu.edu

Structural Elucidation : Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide structural information that helps in identifying known compounds through dereplication and in elucidating the structures of new ones. nih.gov

The knowledge gained from studying the leupyrrin biosynthetic pathway enables the targeted genetic modification of S. cellulosum to produce novel derivatives of the natural product. This field, known as biosynthetic engineering, holds promise for creating analogues with improved properties.

A successful example of biosynthetic engineering in the leupyrrin pathway was the generation of C22-deshydroxy analogues. psu.edu This was achieved by inactivating the leu22 gene, which was hypothesized to encode an enzyme responsible for a hydroxylation event late in the biosynthetic pathway. psu.edu

Disruption of leu22 did not halt production entirely but instead led to the accumulation of four new compounds. psu.edu Subsequent analysis confirmed these to be C22-deshydroxy leupyrrin A1, A2, B1, and B2. psu.eduresearchgate.net This result not only confirmed the function of the Leu22 enzyme as a hydroxylase but also represented the first generation of novel leupyrrin analogues through genetic engineering of the pathway. psu.edu

Biosynthetic Engineering for Analog Development

Strategies for Pathway Perturbation

The elucidation of the leupyrrin biosynthetic pathway has paved the way for targeted genetic manipulation to generate novel analogues of these complex natural products. A key strategy employed in the producing organism, Sorangium cellulosum So ce690, is gene inactivation through insertional mutagenesis. This approach has been successfully utilized to probe the function of specific genes within the leupyrrin (leu) gene cluster and to create new derivatives. psu.edu

One of the most notable examples of pathway perturbation in leupyrrin biosynthesis is the targeted inactivation of the leu22 gene. psu.edu The protein encoded by leu22 is a P450 monooxygenase, predicted to be responsible for the hydroxylation at the C22 position of the leupyrrin scaffold. To confirm its function, a selective inactivation of the leu22 gene was carried out. This genetic modification led to the production of four new leupyrrin analogues, which were identified as C22-deshydroxy leupyrrin A1, A2, B1, and B2. psu.edu This outcome not only confirmed the role of Leu22 in the biosynthetic pathway but also demonstrated the feasibility of generating novel leupyrrins through genetic engineering. psu.edu

In contrast to the successful generation of analogues through the inactivation of leu22, the disabling of other genes within the cluster, such as leu5, leu13, and leu17–leu19, resulted in the complete abolishment of leupyrrin production. psu.edu This highlights the critical and non-redundant roles of the enzymes encoded by these genes in the assembly of the leupyrrin molecule. The inactivation of these essential genes provides further insight into the intricacies of the biosynthetic machinery.

The generation of these novel deshydroxy leupyrrin analogues through pathway perturbation underscores the potential of combinatorial biosynthesis. By understanding the genetic and enzymatic basis of natural product formation, it is possible to rationally design and implement strategies to alter the final chemical structure, leading to the creation of compounds with potentially improved or novel biological activities. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Leupyrrin A1 |

| Leupyrrin A2 |

| Leupyrrin B2 |

| C22-deshydroxy leupyrrin A1 |

| C22-deshydroxy leupyrrin A2 |

| C22-deshydroxy this compound |

Total Synthesis and Advanced Synthetic Methodologies for Leupyrrin B1

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of Leupyrrin B1 was achieved through an expedient strategy highlighted by an optimized HATU-mediated amide coupling of elaborate substrates. nih.govacs.org A convergent approach was devised, retrosynthetically dissecting the complex macrolide into two primary building blocks of comparable complexity: the "Eastern" and "Western" subunits. acs.org This strategic disconnection simplifies the synthetic challenge by allowing for the parallel and independent synthesis of these fragments before their eventual coupling.

Further analysis of these key fragments reveals the core structural components that require stereocontrolled construction. The Eastern subunit contains the intricate dihydrofuran side chain, while the Western subunit embodies the densely substituted γ-butyrolactone moiety. acs.orgorganic-chemistry.org This modular strategy not only facilitates the synthesis but also allows for the potential generation of analogues for structure-activity relationship (SAR) studies by modifying one fragment without altering the entire synthetic sequence. d-nb.info

Asymmetric Synthesis of Key Stereogenic Centers

The creation of the numerous stereogenic centers within this compound with precise control is a critical aspect of its total synthesis. Various advanced asymmetric methodologies have been employed to install the correct stereochemistry in the butyrolactone and dihydrofuran moieties. nih.govuco.es

The synthesis of the densely substituted α-chiral butyrolactone ring present in this compound has been a significant focus, leading to the development of novel stereoselective methods. nih.govuco.es

An innovative one-pot domino reaction has been developed for the construction of the butyrolactone segment. nih.govnih.gov This sequence involves the opening of a readily available lactol, followed by a nucleophilic addition of isopropenylmagnesium bromide to the resulting aldehyde, and subsequent intramolecular trans-esterification. nih.gov This efficient process has proven superior to other approaches for creating the densely functionalized butyrolactone core. nih.gov Another domino reaction for the butyrolactone involves a one-pot lactol opening, stereoselective aldehyde addition, and in situ-lactonization. nih.govresearchgate.netresearchgate.net

A novel and highly stereoselective method for the synthesis of α-chiral butyrolactones relies on an innovative three-step Ti(III)-catalyzed radical reaction. nih.govuco.esuco.es This approach demonstrates excellent chemo-, regio-, and stereoselectivity. nih.govuco.esuco.es The catalytic radical transfer enables a highly controlled synthesis of this key heterocyclic fragment. uco.es

An alternative and concise route to the authentic α-tetrasubstituted butyrolactone motif of the leupyrrins utilizes sequential asymmetric alkylations. nih.govuco.es This strategy enables the synthesis of the butyrolactone fragment in just four steps from commercially available starting materials. nih.govuco.es This method provides an efficient alternative for constructing this challenging structural element. uco.es

The unique dihydrofuran side chain is a defining feature of the leupyrrins. researchgate.netresearchgate.net Its synthesis has been accomplished through a concise and efficient sequence. A key step involves a sequential zirconocene-mediated diyne-cyclization and a regioselective opening of the resulting zirconacyclopentadiene intermediate. nih.govresearchgate.net This one-pot sequential process provides a direct entry to this complex and unique fragment, showcasing the power of zirconium-mediated methodologies in complex natural product synthesis. researchgate.netacs.org

Dihydrofuran Fragment Synthesis

Zirconocene-Mediated Diyne-Cyclization and Ring Opening

A cornerstone in the synthesis of the northern fragment of this compound is a sequential, one-pot reaction involving zirconocene-mediated cyclization of a diyne. researchgate.netnih.govnih.govfigshare.comacs.org This powerful strategy provides a concise route to the uniquely substituted dihydrofuran ring present in the molecule's side chain. researchgate.netnih.govacs.org

The process begins with the oxidative cyclization of an advanced diyne substrate using a zirconocene (B1252598) complex, typically generated in situ from zirconocene dichloride (Cp₂ZrCl₂). This forms a zirconacyclopentadiene intermediate. researchgate.netnih.gov Subsequently, a regioselective opening of this intermediate is performed. researchgate.netnih.gov This expedient, one-pot sequence has been highlighted as a highly stereoselective and efficient method for assembling the complex dihydrofuran fragment, demonstrating its utility in constructing challenging heterocyclic systems within natural product synthesis. researchgate.netnih.govfigshare.comacs.org

Oxazoline (B21484) Moiety Formation

The oxazoline ring is a critical heterocyclic component embedded within the macrodiolide core of this compound. nih.gov Its synthesis is a key step in assembling the southern fragment of the molecule. In biosynthetic pathways, this moiety is thought to derive from the cyclization of threonine. psu.edu

In chemical synthesis, a common approach involves the amide coupling of a suitable precursor followed by a cyclodehydration step. d-nb.info For instance, an azabenzotriazole-activated pyrrole (B145914) fragment can be coupled with a γ-lactone building block. The resulting amide intermediate is then treated with a dehydrating agent like (diethylamino)sulfur trifluoride (DAST) to induce cyclization and form the desired oxazoline ring in high yield. d-nb.info

To enhance efficiency and avoid transition metals, novel tandem strategies have been developed for oxazoline synthesis. One such method is a facile, metal-free tandem ring-opening/ring-closing protocol. researchgate.net This approach can convert benzoxazin-4-ones into 2,5-disubstituted oxazolines in a single pot under mild conditions. researchgate.net Another relevant metal-free method involves the base-promoted tandem ring-opening/ring-closing of N-alkynyl-2-oxazolidinones. rsc.orgnih.gov This reaction, using a simple base like potassium carbonate (K₂CO₃), proceeds at ambient conditions without the need for a metal catalyst or external oxidant, offering an operationally simple route to 2-oxazolines. rsc.orgnih.gov

Macrocyclization Strategies for the Macrodiolide Core

The formation of the 18-membered macrodiolide ring is a formidable challenge in the total synthesis of this compound. Success hinges on the selection of an effective macrocyclization strategy to close the large ring from a linear precursor, known as the seco-acid.

Shiina Macrolactonization Approaches

Shiina macrolactonization has proven to be a high-yielding and reliable method for constructing the macrocyclic core of leupyrrins. researchgate.netnih.govfigshare.comacs.org This reaction utilizes a dehydrating condensing agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). d-nb.info

The protocol is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. d-nb.info In some synthetic routes, the Shiina macrolactonization has been integrated into a one-pot tandem sequence. For example, a diol precursor was successfully cyclized with succinic acid anhydride using the Shiina protocol to furnish the macrodiolide in a respectable yield, highlighting the power of this method for complex, multi-step transformations. d-nb.info

| Shiina Macrolactonization Data | |

| Reaction Type | Esterification / Macrolactonization |

| Key Reagents | 2-Methyl-6-nitrobenzoic anhydride (MNBA), 4-Dimethylaminopyridine (DMAP) |

| Conditions | High dilution |

| Application | Formation of the 18-membered macrodiolide core |

| Reference | nih.govd-nb.info |

Optimization of Amide Coupling Protocols

An optimized protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been established as a particularly effective method for this challenging transformation. researchgate.netnih.govnih.govacs.org HATU is a highly efficient peptide coupling reagent that converts a carboxylic acid into a reactive OAt-active ester, which then readily reacts with an amine to form the amide bond. wikipedia.orgmychemblog.com

This HATU-mediated coupling has been successfully applied to join the two elaborate fragments of this compound, proving to be a generally useful and expedient procedure in the total synthesis. researchgate.netnih.govacs.org The high efficiency and fast reaction rates associated with HATU are attributed to the stabilizing effect of the 7-azabenzotriazole moiety. wikipedia.org

| HATU-Mediated Amide Coupling Data | |

| Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Co-reagent | Hünig's base (N,N-diisopropylethylamine) or Triethylamine |

| Solvent | Dimethylformamide (DMF) or other polar aprotic solvents |

| Function | Coupling of complex carboxylic acid and amine fragments |

| Application | Union of the Northern and Southern fragments of this compound |

| Reference | researchgate.netnih.govnih.govacs.org |

Functionalization and Coupling Reactions

The assembly of the constituent fragments of this compound relies on highly efficient and selective coupling reactions. These reactions are crucial for forging the key carbon-carbon and carbon-heteroatom bonds that define the molecule's structure.

Pyrrole Functionalization via sp2-sp3 Suzuki Coupling

A significant hurdle in the synthesis of leupyrrins is the functionalization of the pyrrole ring. researchgate.netresearchgate.net An innovative sp2-sp3 Suzuki cross-coupling reaction was developed to address this challenge. researchgate.netnih.gov This reaction facilitates the crucial connection between the pyrrole core and the rest of the molecule. The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, and its application here, specifically for an sp2-sp3 linkage, represents a notable advancement in the synthesis of complex natural products. researchgate.netresearchgate.netnih.gov This challenging coupling was a key step in the convergent total synthesis of Leupyrrin A1 and subsequently applied to this compound. researchgate.netnih.gov

Protective Group Chemistry in Complex Molecule Synthesis

The synthesis of a molecule as complex as this compound, with its numerous reactive functional groups, requires a sophisticated and meticulously planned protective group strategy. nih.govresearchgate.net

Teoc-Acetonide Protected Amine Strategies

An unconventional protective group strategy was successfully implemented in the total synthesis of leupyrrins. researchgate.netnih.gov This involved the use of a Teoc (2-(trimethylsilyl)ethoxycarbonyl) group in conjunction with an acetonide to protect an amine functionality. researchgate.netnih.gov This specific combination, along with the use of tert-butyl and acetate (B1210297) esters for other functional groups, proved to be a robust and effective strategy, highlighting the importance of creative protective group chemistry in achieving the synthesis of complex natural products. researchgate.netresearchgate.net The Teoc group can be removed under specific conditions, allowing for the subsequent formation of a diketopiperazine ring, a structural feature present in some synthetic intermediates. psu.edu

Development of Simplified this compound Analogues

The significant biological activity of the leupyrrins has prompted research into the development of simplified analogues. d-nb.infonih.gov These analogues, often referred to as "leupylogs," aim to retain the potent antifungal properties of the parent compounds while being more synthetically accessible. researchgate.netd-nb.info

Design Principles for Leupylogs in Structure-Activity Relationship (SAR) Studies

The design of leupylogs is guided by structure-activity relationship (SAR) studies. researchgate.netd-nb.info The core principle of SAR is to understand how specific structural features of a molecule contribute to its biological activity. numberanalytics.comslideshare.net For the leupyrrins, a primary focus has been on simplifying the synthetically challenging and chemically labile bis-alkylidene substituted dihydrofuran side chain. researchgate.netnih.gov It was hypothesized that this complex moiety could be replaced with a more stable and readily available aromatic side chain without compromising biological activity. researchgate.netd-nb.info

| Leupyrrin Analogue Type | Design Modification | Biological Activity Insight |

| Leupylogs with Aromatic Side Chains | Replacement of the bis-alkylidene dihydrofuran side chain with a stable aromatic moiety. | Retained potent antifungal activity, demonstrating high tolerance for side chain modifications. researchgate.netd-nb.info |

| Truncated Leupylogs | Modifications to the diacid fragment and other parts of the macrocycle. | Provided insights into the importance of the macrocyclic core for biological activity. d-nb.info |

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Cellular Processes Perturbed by Leupyrrin B1

This compound's influence on fundamental cellular activities underscores its potent biological profile.

Research has indicated that this compound is capable of inhibiting the synthesis of DNA, RNA, and protein in yeast. researchgate.net This broad inhibition of macromolecular synthesis suggests that the compound interferes with fundamental processes essential for cell growth and proliferation. However, detailed mechanistic studies specifying the exact points of inhibition within these complex biosynthetic pathways are not yet extensively documented.

Consistent with its effects on biosynthesis, this compound exhibits antiproliferative properties. nih.gov The leupyrrin family of compounds, including Leupyrrin A1 and B1, demonstrates significant biological activity against various fungi and eukaryotic cells. nih.govacs.org Studies on natural leupyrrins and synthetically simplified analogs, known as leupylogs, have shown potent antiproliferative activities. nih.gov The similar IC50 values observed for both the natural compounds and certain active leupylogs suggest that the molecular target is likely conserved across these structures. nih.gov This broad-spectrum activity highlights the potential of leupyrrins to affect a wide range of eukaryotic organisms. wjpls.org

| Antiproliferative Activity of Leupyrrins and Analogs | | :--- | :--- | | Compound Family | Observed Effect | | Leupyrrins (A1 & B1) | Potent antifungal and antiproliferative activities. nih.gov | | Synthetic Leupylogs | Simplified structures retaining potent antiproliferative activity, suggesting a conserved molecular target. nih.gov |

Identification and Characterization of Molecular Targets

A pivotal breakthrough in understanding this compound's mechanism was the identification of a specific human enzyme as a direct molecular target.

Through systematic screening, Human Leukocyte Elastase (HLE) was identified as a key molecular target of this compound. researchgate.netnih.gov In these investigations, Leupyrrin A1 and B1 were evaluated against a panel of proteases, which led to the specific discovery of their interaction with HLE. researchgate.netnih.gov This finding shifted the focus of research towards characterizing the inhibitory effect of this compound on this particular enzyme.

Subsequent studies confirmed that this compound is a potent inhibitor of Human Leukocyte Elastase. researchgate.netnih.gov The total synthesis of this compound enabled further biological evaluations that solidified its role as an HLE inhibitor. nih.gov While the potent inhibitory nature is established, specific kinetic values such as IC50 or K_i_ for this compound itself are not detailed in the referenced literature, though related probes have been characterized with high efficacy. researchgate.net

The discovery of HLE as a target was the result of screening Leupyrrins A1 and B1 against a variety of proteases. nih.govresearchgate.net This methodology implies a degree of selectivity of this compound for HLE over other enzymes in the panel. The precise affinity and a comprehensive profile of its substrate specificity, detailing its interactions with other related proteases, remain areas for further detailed investigation.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) of the leupyrrins has been a critical area of research, aiming to understand the chemical features essential for their potent biological activities. These studies involve the systematic modification of the leupyrrin scaffold and the evaluation of the resulting analogues' potencies. This approach has not only shed light on the functional importance of different structural motifs but has also guided the design of simplified, yet highly active, synthetic analogues known as leupylogs. researchgate.netresearchgate.net

Initial SAR studies focused on a collection of natural and synthetic leupyrrin derivatives, investigating the impact of alterations to the macrocyclic core, the pyrrole (B145914) and oxazoline (B21484) fragments, the unique side chain, and the diacid building block. researchgate.netd-nb.info These investigations revealed that the 18-membered macrocyclic core is of high importance for the biological activity of these compounds. d-nb.info

A significant finding from these studies is the high degree of tolerance for modifications to the side chain. d-nb.info This flexibility has been a key focus for the development of more stable and synthetically accessible analogues. The natural bis-alkylidene substituted furan (B31954) moiety in the side chain is known for its lability, being prone to double bond shifts. researchgate.netd-nb.info Consequently, research has been directed towards simplifying and stabilizing this part of the molecule. d-nb.info

The study of both natural leupyrrins and synthetically derived "leupylogs" has provided crucial insights. The natural leupyrrins, including A1, B1, and others, exhibit potent antifungal properties. d-nb.infonih.gov Synthetic efforts have led to the creation of dramatically simplified leupylogs that retain significant biological activity. researchgate.netd-nb.info

A pivotal strategy in the design of these synthetic analogues has been the replacement of the chemically sensitive bis-alkylidene dihydrofuran side chain with a more stable aromatic moiety. researchgate.netnih.gov This modification not only addresses the instability of the natural side chain but also simplifies the synthetic process. d-nb.info For instance, leupylogs incorporating a simplified aromatic side chain have been developed and shown to possess potent biological activities. researchgate.netd-nb.info

The antifungal activities of natural leupyrrins and various synthetic leupylogs have been assayed against different fungal strains. The table below presents a comparison of the minimal inhibitory concentrations (MIC) for selected compounds, illustrating the retained potency of the simplified analogues. d-nb.info

| Compound | Rhodotorula glutinis MIC (μM) | Candida albicans MIC (μM) | Mouse Fibroblasts (L929) Cytotoxicity (μM) |

| Leupyrrin A1 | 0.29 | >16 | 0.95 |

| This compound | 0.14 | >16 | 2.09 |

| Leupylog 3 | 0.23 | >16 | 9.82 |

| Leupylog 23 | 0.21 | >16 | 5.08 |

| Leupylog 4 | 10 | >16 | >40 |

| Leupylog 36 | >16 | >16 | >40 |

| Leupylog 51 | >16 | >16 | 5.69 |

| Amphotericin B | 2.45 | 0.33 | n.d. |

Data sourced from Chemistry - A European Journal. d-nb.info

Detailed SAR studies have dissected the leupyrrin molecule to determine the functional contribution of its constituent parts. researchgate.netd-nb.info

Side Chain: As previously mentioned, the side chain exhibits a high degree of tolerance for structural changes. The complex and labile dihydrofuran moiety of the natural leupyrrins can be replaced by simpler, more stable aromatic systems without a complete loss of activity. researchgate.netd-nb.info This suggests that while the side chain is important, its exact natural configuration is not strictly essential for biological function.

Furan Moiety: The dihydrofuran ring within the side chain has been a primary target for modification due to its instability. d-nb.infonih.gov Its replacement with stabilized aromatic systems in leupylogs demonstrates that this specific heterocyclic system can be substituted. researchgate.net

Pyrrole Moiety: The pyrrole ring is another crucial element embedded in the macrodiolide structure. nih.gov Investigations have included replacing the pyrrole with other five-membered heterocycles, such as furan and thiophene, in synthetic analogues. d-nb.info These modifications have helped to probe the electronic and steric requirements at this position for optimal activity.

Diacid Fragment: The diacid building block contributes to the formation of the 18-membered macrocyclic ring. d-nb.info The SAR studies have shown a certain degree of flexibility within this fragment, allowing for some modifications without abolishing the potent biological activity of the parent natural products. researchgate.netd-nb.info Saponification of this compound to yield a triol derivative, which involves the opening of the macrocyclic ester linkage, provides further evidence for the importance of the macrocyclic structure. researchgate.netd-nb.info

Advanced Structural Elucidation Methodologies for Leupyrrin B1

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the comprehensive structural analysis of Leupyrrin B1, studies were conducted using high-field NMR spectrometers, often at 600 MHz, to achieve optimal signal dispersion and resolution. The choice of solvent, typically deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃), was critical for minimizing signal overlap and conformational flexibility, with this compound showing particularly well-resolved signals, making it the ideal candidate among the leupyrrin family for detailed NMR analysis. cornell.edu

High-Field 1D and 2D NMR Techniques

The foundational data for the structural elucidation of this compound are the ¹H and ¹³C NMR chemical shifts. The table below presents the assigned chemical shifts for each position in the molecule, recorded in CD₃OD.

| Position | δC (ppm) | δH (ppm), Mult. (J in Hz) |

|---|---|---|

| 2 | 44.9 | 2.92, m |

| 3 | 175.0 | - |

| 4 | 40.1 | 2.67, m |

| 5 | 74.1 | 4.01, d (9.4) |

| 6 | 37.3 | 1.97, m |

| 7 | 70.1 | 3.62, m |

| 8 | 54.7 | 4.53, d (9.8) |

| 9 | 172.9 | - |

| 10 | 70.2 | 4.48, dd (9.3, 2.5) |

| 11 | 41.1 | 2.28, m |

| 12 | 29.9 | 1.55, m; 1.45, m |

| 13 | 125.7 | 6.01, t (1.3) |

| 14 | 129.1 | - |

| 15 | 111.4 | 6.23, d (1.3) |

| 16 | 172.0 | - |

| 17 | 80.8 | 5.15, d (2.3) |

| 18 | 158.4 | - |

| 19 | 110.1 | 4.92, s; 4.86, s |

| 20 | 152.0 | - |

| 21 | 119.2 | 5.62, s |

| 22 | 29.9 | 2.33, m |

| 23 | 78.1 | 4.10, t (6.5) |

| 24 | 33.0 | 1.85, m |

| 25 | 69.8 | 3.58, m |

| 26 | 10.9 | 1.17, d (6.9) |

| 27 | 16.5 | 1.08, d (6.8) |

| 28 | 14.0 | 0.89, d (7.0) |

| 29 | 18.1 | 0.99, d (6.7) |

| 30 | 59.1 | 3.31, s |

| 31 | 12.1 | 1.01, d (7.1) |

| 1' | 177.1 | - |

| 2' | 31.4 | 2.62, t (7.4) |

| 3' | 26.7 | 1.95, quin (7.4) |

| 4' | 31.4 | 2.62, t (7.4) |

| 5' | 177.1 | - |

Correlation Spectroscopy (COSY) experiments were fundamental in identifying proton-proton (¹H-¹H) coupling networks within this compound. By revealing which protons are scalar-coupled (typically through two or three bonds), COSY spectra allowed for the tracing of contiguous spin systems. For example, COSY correlations were crucial in establishing the connectivity within the polypropionate chain (C-1 to C-7) and the side chain (C-16 to C-25).

The following table highlights key COSY correlations that were instrumental in assembling fragments of the this compound structure.

| Proton (δH ppm) | Correlated Proton(s) (δH ppm) | Structural Fragment Implication |

|---|---|---|

| H-2 (2.92) | H-4 (2.67), H-31 (1.01) | Connectivity around the butyrolactone ring |

| H-4 (2.67) | H-2 (2.92), H-5 (4.01) | Linkage between C-4 and C-5 |

| H-5 (4.01) | H-4 (2.67), H-6 (1.97) | Start of the polypropionate chain |

| H-6 (1.97) | H-5 (4.01), H-7 (3.62), H-29 (0.99) | Extension of the polypropionate chain |

| H-8 (4.53) | H-10 (4.48) | Connectivity within the oxazoline (B21484) ring precursor |

| H-22 (2.33) | H-21 (5.62), H-23 (4.10) | Dihydrofuran side chain connectivity |

| H-24 (1.85) | H-23 (4.10), H-25 (3.58) | Side chain extension |

The HSQC experiment was used to determine one-bond correlations between protons and their directly attached carbon atoms. This technique is highly sensitive and essential for the unambiguous assignment of carbon signals based on the previously assigned proton resonances. For every C-H bond in this compound, a cross-peak is observed in the HSQC spectrum, definitively linking the ¹H and ¹³C chemical shifts.

To connect the various spin systems identified by COSY and to piece together the complete carbon skeleton, HMBC experiments were performed. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are critical for linking quaternary carbons (which have no attached protons) to the rest of the structure and for connecting different structural fragments across heteroatoms or non-protonated carbons. For instance, HMBC correlations from the methyl protons (H-27, H-28, H-29, H-31) were vital in placing these groups along the main framework.

Key HMBC correlations for assembling the macrocyclic core and side chain of this compound are summarized below.

| Proton (δH ppm) | Correlated Carbon(s) (δC ppm) | Structural Implication |

|---|---|---|

| H-2 (2.92) | C-3 (175.0), C-4 (40.1), C-5 (74.1), C-31 (12.1) | Confirms butyrolactone structure and linkage to C-5 |

| H-5 (4.01) | C-3 (175.0), C-6 (37.3), C-7 (70.1) | Connects butyrolactone to the C6-C7 segment |

| H-15 (6.23) | C-12 (29.9), C-13 (125.7), C-14 (129.1), C-16 (172.0) | Defines the pyrrole (B145914) ring and its connection to C-16 |

| H-17 (5.15) | C-9 (172.9), C-16 (172.0), C-18 (158.4) | Links the diacid, pyrrole, and dihydrofuran fragments |

| H-19 (4.92, 4.86) | C-18 (158.4), C-20 (152.0) | Confirms the exocyclic methylene (B1212753) on the dihydrofuran ring |

| H-30 (3.31) | C-25 (69.8) | Assigns the terminal methoxy (B1213986) group |

While the aforementioned techniques establish the planar structure of this compound, determining its three-dimensional stereochemistry requires through-space correlation experiments. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between protons that are close in space, typically within 5 Å, regardless of their bonding connectivity. These correlations are paramount for assigning the relative stereochemistry of the numerous chiral centers in the molecule. cornell.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for conformational analysis.

Determination of Relative and Absolute Stereochemistry

The relative stereochemistry of this compound was meticulously established through a detailed analysis of NOESY data in conjunction with the measurement of ³JHH coupling constants and computational molecular modeling. nih.govresearchgate.net The NOESY correlations revealed the spatial proximity of specific protons, allowing for the assignment of their relative orientations (syn or anti) on the macrocycle and its substituents.

For example, key NOE correlations were observed that defined the relative configurations of the stereocenters in the butyrolactone and polypropionate segments. The table below lists some of the decisive NOESY correlations used to define the relative stereochemistry of this compound.

| Proton 1 (δH ppm) | Proton 2 (δH ppm) | Stereochemical Implication |

|---|---|---|

| H-2 (2.92) | H-4 (2.67) | Suggests a syn relationship between the C-2 and C-4 substituents on the butyrolactone ring |

| H-4 (2.67) | H-6 (1.97) | Provides spatial information linking the butyrolactone to the adjacent stereocenter |

| H-5 (4.01) | H-29 (0.99) | Defines the relative stereochemistry at C-5 and C-6 |

| H-7 (3.62) | H-8 (4.53) | Constrains the conformation and relative stereochemistry around the C-7/C-8 bond |

| H-11 (2.28) | H-27 (1.08) | Helps define the orientation of the methyl group at C-10 |

The determination of the absolute configuration of this compound could not be achieved by NMR alone and required a combination of chemical derivatization and comparison with synthetic standards. By synthesizing specific fragments of the molecule with known absolute stereochemistry and comparing their properties (e.g., chromatographic behavior, optical rotation) to those derived from the natural product, the absolute configuration of all stereocenters was definitively assigned. This integrated approach, combining high-field NMR, chemical synthesis, and computational analysis, was essential for the complete and unambiguous structural elucidation of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry has emerged as an indispensable tool in the structural analysis of the leupyrrins, providing critical data on molecular weight, elemental formula, and structural fragments.

High-Resolution Mass Spectrometry (HRMS) is fundamental in the initial stages of structural elucidation, offering highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. nih.gov For this compound, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap-based MS provide mass accuracy typically below 5 parts per million (ppm). researchgate.netmdpi.com This level of precision allows for the unambiguous assignment of a unique molecular formula from the measured exact mass.

By comparing the experimentally determined mass to calculated masses of potential formulas, researchers can confidently deduce the elemental composition. This step is critical for distinguishing between compounds with the same nominal mass but different elemental makeups.

Table 1: Illustrative High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₄₅N₃O₈ |

| Monoisotopic Mass (Calculated) | 639.3205 |

| Ion Type | [M+H]⁺ |

| Expected m/z (Calculated) | 640.3278 |

| Typical Experimental Mass Accuracy | < 5 ppm |

This table is illustrative and demonstrates the type of data generated by HRMS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In an MS/MS experiment, the intact molecule (precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. biorxiv.org The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a molecular fingerprint.

By analyzing the mass differences between the precursor and product ions, scientists can deduce the connectivity of the molecule's substructures. This fragmentation analysis helps to piece together the sequence of amino acids, the structure of the polyketide chain, and the arrangement of the various functional groups within the this compound macrocycle. For instance, characteristic losses can indicate the presence of specific side chains or functional groups like the pyrrole or oxazolinone moieties. nih.gov

Mass spectrometry is a key technology for investigating the complex biosynthetic pathway of natural products like the leupyrrins, which are produced by the myxobacterium Sorangium cellulosum. nih.gov By using stable isotope-labeled precursors (e.g., ¹³C or ¹⁵N-labeled amino acids or acetate (B1210297) units) and feeding them to the producing organism, researchers can track the incorporation of these labels into the final this compound molecule using MS. researchgate.net

This approach allows for the identification of the building blocks that constitute the molecule. nih.gov For the leupyrrins, feeding studies have revealed that the structure arises from the combination of units from nonribosomal peptide, polyketide, isoprenoid, and dicarboxylic acid pathways. nih.gov LC-MS methods are particularly effective for identifying and isolating new metabolites and biosynthetic intermediates from complex cellular extracts. researchgate.net

Computational Approaches in Structural Elucidation

In conjunction with experimental data, computational methods provide powerful tools for refining and confirming the complex three-dimensional structure of molecules like this compound.

Determining the correct relative and absolute stereochemistry of a molecule with multiple chiral centers, such as this compound, is a significant challenge. Molecular modeling is a crucial component in addressing this complexity. nih.gov By generating 3D models of all possible diastereomers, researchers can calculate the theoretical energies and conformations of each structure.

These models can be used to predict NMR parameters, such as interatomic distances derived from Nuclear Overhauser Effect (NOE) experiments. The predicted parameters for each possible stereoisomer are then compared with the experimental NMR data. The stereoisomer whose calculated properties most closely match the experimental results is assigned as the correct structure. nih.gov This integrated approach of combining experimental NMR data with computational modeling was instrumental in the stereochemical determination of the leupyrrins. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.gov In the context of structural elucidation, DFT calculations are employed to predict various spectroscopic properties with a high degree of accuracy. amazonaws.com For this compound, DFT can be used to calculate and predict vibrational spectra (Infrared and Raman) and NMR chemical shifts. mdpi.com

By calculating the theoretical spectra for a proposed structure, scientists can compare them directly with the experimentally measured spectra. nih.gov A strong correlation between the predicted and experimental data provides powerful evidence for the correctness of the proposed structure. This method is particularly valuable for distinguishing between isomers that may have very similar experimental data, allowing for a more confident structural assignment. ehu.es

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Chemical Derivatization for Stereochemical Proof

The definitive assignment of the absolute stereochemistry of complex natural products like this compound is a formidable challenge. While modern spectroscopic methods are powerful, chemical derivatization remains a crucial tool to unambiguously determine the configuration of stereogenic centers. nih.gov This classical yet reliable approach involves chemically modifying the molecule to create derivatives whose stereochemistry can be more easily determined or related to known compounds.

In the comprehensive stereochemical analysis of the leupyrrins, chemical derivatization was employed in concert with high-field NMR studies and molecular modeling to establish the final and complete stereochemical assignment. nih.govacs.org While the specific degradation and derivatization reactions performed on this compound are not extensively detailed in readily available literature, the general strategy for such a complex molecule would involve several key steps.

General Approach to Stereochemical Elucidation via Derivatization:

Controlled Degradation: The large and flexible macrocyclic structure of this compound would first be selectively cleaved into smaller, more manageable fragments. This is typically achieved through reactions like ozonolysis to break double bonds or hydrolysis (acidic or basic) to cleave ester or amide linkages. A saponification of this compound to yield a triol has been reported, which could serve as a starting point for further degradation.

Isolation and Purification: Each fragment containing one or more stereocenters is then carefully isolated and purified.

Chiral Derivatization: The isolated fragments are reacted with a chiral derivatizing agent (CDA). A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, which react with alcohols to form diastereomeric esters.

Spectroscopic Analysis: The resulting diastereomeric derivatives are then analyzed, most commonly by ¹H NMR spectroscopy. The differing spatial arrangement of the chiral auxiliary relative to the stereocenter in the fragment leads to measurable differences in the chemical shifts of nearby protons. By analyzing these differences (the "Mosher method"), the absolute configuration of the alcohol can be determined.

Correlation and Reconstruction: The absolute configurations of the individual fragments are then pieced together to deduce the absolute stereochemistry of the entire original molecule.

The successful total synthesis of Leupyrrin A1 and B1 ultimately confirmed the stereochemical assignments that were initially proposed through the combination of spectroscopic analysis and chemical derivatization. acs.orgorganic-chemistry.org The synthesis of key fragments, such as the butyrolactone and the oxazoline/furan (B31954) moieties, with defined stereochemistry and their comparison with degradation products from the natural material would have been a critical step in this process.

X-ray Crystallography (if applicable to this compound or related compounds)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry. nih.gov However, the application of this method is entirely dependent on the ability to grow a high-quality, single crystal of the compound of interest.

To date, there are no reports in the scientific literature of a successful X-ray crystallographic analysis of this compound or its closely related natural analogues. This is not uncommon for complex macrocyclic natural products, which often present significant challenges to crystallization due to several inherent molecular properties:

Conformational Flexibility: Large macrocycles like this compound often exist as an equilibrium of multiple conformations in solution. This conformational heterogeneity can inhibit the ordered packing required for crystal lattice formation. nih.gov

Amorphous Precipitation: The complexity and presence of numerous polar functional groups can lead to the formation of amorphous solids or oils rather than crystalline material upon solvent evaporation.

Solubility Issues: Finding a suitable solvent or solvent system that allows for slow evaporation and controlled crystal growth can be a trial-and-error process that is often hampered by the limited availability of the natural product.

Despite these challenges, X-ray crystallography could still be a valuable tool in the study of leupyrrins in several ways:

Derivatization for Crystallization: It is a common strategy to chemically modify a molecule to enhance its crystallizability. The introduction of rigid, planar aromatic groups, for instance, can promote favorable packing interactions. Derivatization of this compound with reagents like p-bromobenzoyl chloride could not only facilitate crystallization but also introduce a heavy atom to aid in the determination of the absolute configuration.

Analysis of Synthetic Intermediates or Fragments: During a total synthesis campaign, key intermediates or fragments of the natural product are often crystalline. Obtaining an X-ray crystal structure of one of these fragments can provide definitive proof of its relative and absolute stereochemistry, which then serves as a crucial anchor point for determining the stereochemistry of the rest of the molecule.

Co-crystallization: In some cases, co-crystallization with another molecule (a "crystalline mate") can induce crystallization of a non-crystalline compound.

While a crystal structure of the intact this compound molecule remains elusive, the potential for X-ray crystallographic analysis of its derivatives or synthetic fragments continues to be a viable strategy for future studies aimed at further understanding its unique three-dimensional structure.

Future Directions and Research Perspectives

Further Exploration of Leupyrrin B1's Biological Profile

Initial studies have highlighted the antifungal and cytotoxic properties of the leupyrrins. nih.govresearchgate.net Leupyrrin A1, a closely related analogue, has demonstrated significant activity against various fungi and eukaryotic cells. nih.gov More specifically, this compound has been identified as a potent inhibitor of human leukocyte elastase, a protease implicated in various inflammatory diseases. acs.orgnih.govebi.ac.uk This discovery opens a new avenue for investigating this compound as a potential therapeutic agent for conditions beyond fungal infections.

Future research will likely focus on a broader screening of this compound against a diverse panel of biological targets to uncover new mechanisms of action and potential therapeutic applications. researchgate.net Studies have also pointed to the potential of highly substituted pyrroles, a key structural feature of this compound, in targeting HIV reverse transcriptase. nih.gov Further investigation into the antiviral properties of this compound is therefore a promising research direction. nih.gov The availability of synthetic leupyrrins will be crucial for these expanded biological studies. nih.gov

Development of Novel Synthetic Routes to Access this compound and Analogues

The complex and unique structure of this compound, which includes an asymmetrically substituted γ-butyrolactone ring, a pyrrole (B145914), and an oxazolinone functionality within a macrodiolide core, presents a significant synthetic challenge. nih.govnih.gov The total synthesis of this compound has been accomplished, with key strategies including an optimized HATU-mediated amide coupling. researchgate.netnih.gov

Future efforts in this area will aim to develop more efficient and scalable synthetic routes. nih.gov Researchers are exploring innovative strategies such as domino reactions and novel protective group strategies to streamline the synthesis. researchgate.netnih.gov For instance, a sequential zirconocene-mediated diyne-cyclization has been used for the dihydrofuran fragment, and a one-pot approach has been developed for the butyrolactone moiety. researchgate.net The development of stereoselective methods for the synthesis of the densely substituted α-chiral butyrolactone core is a key area of focus. nih.gov These advancements will not only facilitate the production of this compound for further biological testing but also enable the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov The creation of these analogues is essential for optimizing the compound's biological activity and drug-like properties. nih.gov

Advanced Biosynthetic Pathway Engineering for Diversification

The biosynthesis of leupyrrins involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with contributions from isoprenoid and dicarboxylic acid pathways. nih.govpsu.edu A significant portion of the genes responsible for leupyrrin biosynthesis are located outside the core gene cluster, a "split" organization that complicates the full elucidation of the pathway. nih.govpsu.edu

Future research will focus on fully characterizing this intricate biosynthetic pathway. ntnu.no This understanding will pave the way for advanced biosynthetic pathway engineering to generate novel leupyrrin analogues. psu.edu Genetic engineering has already been successfully used to produce four new deshydroxy leupyrrin analogues by disabling the leu22 gene. psu.edu Further manipulation of the PKS and NRPS modules, as well as the tailoring enzymes involved in the pathway, could lead to a diverse library of new leupyrrin-based compounds with potentially improved or novel biological activities. ntnu.nouni-saarland.de Reconstitution of the biosynthesis of the pyrrole carboxylic acid starter unit in vitro has provided valuable insights and a platform for further enzymatic studies. nih.govpsu.edu

Structural Biology of this compound-Target Interactions

A critical step in understanding the mechanism of action of this compound is to determine the three-dimensional structure of its complex with its biological targets. The identification of human leukocyte elastase as a molecular target for this compound provides a clear direction for these studies. researchgate.netnih.gov

Future research will involve crystallizing the this compound-elastase complex and solving its structure using X-ray crystallography or cryo-electron microscopy. This structural information will reveal the precise binding mode of this compound and the key molecular interactions that govern its inhibitory activity. Such insights are invaluable for understanding the basis of its potency and for guiding the rational design of more effective inhibitors. nih.gov

Computational Design of this compound-Inspired Chemical Probes

The unique structural features of this compound make it an excellent starting point for the computational design of novel chemical probes and therapeutic leads. researchgate.net The complex structure can inspire the design of simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible. researchgate.net

Future research will utilize computational tools such as pharmacophore modeling and molecular docking to design new molecules based on the this compound scaffold. datapdf.com These in silico designed compounds can then be synthesized and evaluated for their biological activity. This iterative process of computational design, chemical synthesis, and biological testing can accelerate the discovery of new drug candidates with improved properties. The development of new synthetic methodologies, such as efficient cyclization patterns for synthesizing multisubstituted pyrroles, will further facilitate these efforts. acs.org

Q & A

Q. What are the key experimental challenges in achieving the total synthesis of Leupyrrin B1?

The total synthesis of this compound requires precise optimization of coupling reactions, particularly for structurally complex intermediates. A critical step involves HATU-mediated amide coupling, which must balance steric hindrance and reactivity to avoid side products. Researchers should prioritize sequential protection/deprotection strategies and employ high-resolution chromatography (e.g., HPLC) to isolate pure stereoisomers. For reproducibility, reaction conditions (e.g., solvent, temperature, and stoichiometry) must be meticulously documented .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

Structural confirmation relies on complementary methods:

- NMR spectroscopy (1H, 13C, 2D-COSY) to resolve stereochemistry and connectivity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Chromatographic purity assessment (e.g., HPLC with UV/Vis or ELSD detection) to ensure >95% purity. Cross-referencing spectral data with synthetic intermediates and biosynthetic analogs (e.g., Leupyrrin A1) is critical for validation .

Q. How does this compound inhibit human leukocyte elastase, and what assays are used to quantify this activity?

this compound acts as a competitive inhibitor, binding to the enzyme’s active site. Standard assays include:

- Fluorogenic substrate assays measuring cleavage inhibition (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

- IC50 determination via dose-response curves.

- Kinetic studies (e.g., kcat/KM analysis) to assess binding efficiency. Controls should include known elastase inhibitors (e.g., sivelestat) for comparative validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biosynthetic pathway data for this compound?

Discrepancies in biosynthetic studies (e.g., intermediate accumulation in Sorangium cellulosum) require systematic validation:

- Time-course chromatographic profiling (HPLC/MS) to track intermediate turnover (e.g., A1-OH vs. B1-OH peaks) .

- Gene knockout/complementation experiments to identify rate-limiting enzymes.

- Isotopic labeling (e.g., <sup>13</sup>C-acetate) to trace precursor incorporation. Contradictions should be analyzed using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What methodologies optimize this compound yield in heterologous expression systems?

Optimization strategies include:

- Promoter engineering (e.g., inducible T7 systems) to balance gene expression.

- Co-culture techniques to mimic native Sorangium metabolic interactions.

- Precursor feeding (e.g., methylmalonyl-CoA) to bypass bottleneck pathways. Yield improvements should be quantified via LC-MS and compared against native host production rates .

Q. How should researchers design experiments to compare this compound’s bioactivity across divergent studies?

Standardization is critical:

- Unified assay conditions : Buffer pH, temperature, and enzyme/substrate concentrations.

- Reference standards : Use a common positive control (e.g., purified elastase) across labs.

- Meta-analysis protocols : Apply statistical tools (e.g., ANOVA) to reconcile variability in reported IC50 values. Transparent reporting of raw data in supplementary materials enhances cross-study validation .

Methodological Frameworks

Q. What criteria ensure rigorous experimental design for studying this compound’s structure-activity relationships (SAR)?

Adopt the PICO framework:

- Population : Target enzyme (e.g., elastase isoforms).

- Intervention : Structural analogs (e.g., pyrrole-modified derivatives).

- Comparison : Wild-type vs. mutant enzyme kinetics.

- Outcome : Binding affinity (ΔG) or inhibitory potency. SAR studies should integrate molecular docking simulations and mutagenesis data to validate hypotheses .

Q. How can researchers address reproducibility challenges in this compound synthesis protocols?

Implement the Beilstein Journal’s guidelines:

- Detailed experimental logs : Include reaction scales, purification gradients, and spectroscopic artifacts.

- Open-access data deposition : Raw NMR/MS files in repositories like Zenodo.

- Cross-lab validation : Independent replication by collaborating groups. Reproducibility issues often stem from undocumented minor steps (e.g., solvent degassing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.